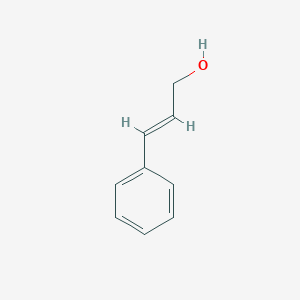

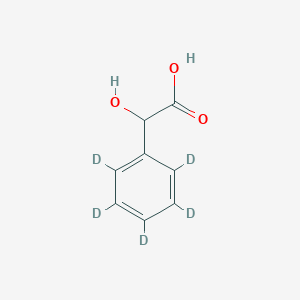

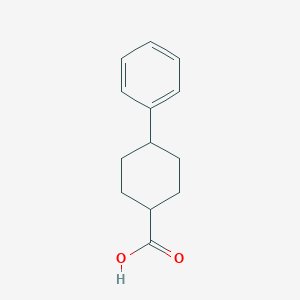

2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid" is a deuterated organic compound, which suggests its utility in various scientific research fields due to the incorporation of deuterium atoms. Deuterated compounds are often used in NMR spectroscopy and other analytical techniques to investigate molecular structures and dynamics.

Synthesis Analysis

While specific synthesis details for "2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid" were not found, related compounds such as derivatives of organophosphorus acids have been synthesized through biotransformation and chemical synthesis methods. For instance, racemic organophosphorus acids were synthesized and hydrolyzed using bacterial species as biocatalysts, showing stereoselective reactions (Majewska, 2015).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as triorganotin(IV) derivatives, reveals complex coordination geometries and bonding configurations, as determined by spectroscopic and X-ray crystallographic techniques (Baul et al., 2002).

Chemical Reactions and Properties

The chemical reactions of related compounds include hydrolytic cleavage and stereoselective hydrolysis, demonstrating the influence of molecular configuration on reaction pathways (Davidek et al., 2006). Additionally, the synthesis of related compounds involves steps like racemization, esterification, and reduction, showcasing a variety of chemical transformations.

Physical Properties Analysis

The physical properties of closely related compounds, such as crystallinity and hydrogen bonding patterns, have been elucidated through crystallographic studies. These studies reveal the importance of molecular geometry and intermolecular interactions in determining the solid-state structure of the compounds (Guzei et al., 2010).

Chemical Properties Analysis

Chemical properties such as acidity, reactivity, and stability of related compounds have been characterized through various spectroscopic techniques. For example, the synthesis and characterization of tetrazole derivatives have provided insights into their potential as superoxide scavengers and anti-inflammatory agents (Maxwell et al., 1984).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques

A study by Matthews et al. (1997) details the synthesis of (R)-(2,3,4,5,6-Pentadeuterophenyl)oxirane, a compound related to 2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid, showcasing its complex synthesis process starting from benzene-d6 (Matthews, Ellis, Cullis, & Farmer, 1997).

Chemical Derivatization and Applications

Research by Majewska (2019) discusses the use of a similar compound, 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, as a versatile chiral phosphonic auxiliary. This indicates potential applications in chemical derivatization, especially for chiral compounds (Majewska, 2019).

Biological and Pharmacological Research

Biotransformations and Stereochemistry

Majewska (2015) also conducted a study on the biotransformation of 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, exploring its stereochemical properties and biological reactions using bacterial species (Majewska, 2015).

Potential Antibacterial Activity

Ewadh et al. (2013) investigated the antibacterial properties of 2-(2-hydroxy phenylimino) acetic acid, a compound structurally related to your compound of interest. This suggests potential applications in developing antibacterial agents (Ewadh, Hasan, Bnyan, Mousa, Sultan, & Ewadh, 2013).

Analytical Applications

- Analytical Chemistry Applications: In analytical chemistry, derivatives of phenylacetic acid compounds have been used as internal standards or for derivatization in various assays, as discussed in studies by Sjöquist et al. (1973) and Nardi et al. (1993). These applications demonstrate the versatility of such compounds in enhancing the accuracy and efficiency of analytical methods (Sjöquist, Lindström, & Anggard, 1973); (Nardi, Eliseev, Boček, & Fanali, 1993).

Propriétés

IUPAC Name |

2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYDHOAUDWTVEP-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)